molecular formula C10H6BrNOS B6256037 4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde CAS No. 383142-65-2

4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B6256037
CAS No.: 383142-65-2
M. Wt: 268.13 g/mol
InChI Key: RMSDNZQBVXEJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenyl)-1,3-thiazole-2-carbaldehyde is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a bromophenyl group attached to the thiazole ring, along with an aldehyde functional group at the second position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a bromophenyl ketone with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 4-(3-bromophenyl)-1,3-thiazole-2-carboxylic acid.

    Reduction: 4-(3-bromophenyl)-1,3-thiazole-2-methanol.

    Substitution: 4-(3-aminophenyl)-1,3-thiazole-2-carbaldehyde.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde is used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The thiazole ring is a common motif in many biologically active molecules, and the presence of the bromophenyl group can enhance binding affinity to biological targets.

Industry: In materials science, this compound can be used in the synthesis of polymers and other materials with specific electronic properties. Its ability to undergo various chemical transformations makes it useful in the development of new materials with tailored properties.

Mechanism of Action

The mechanism by which 4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the bromophenyl group can enhance hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

    4-Phenyl-1,3-thiazole-2-carbaldehyde: Lacks the bromine atom, which may reduce its reactivity and binding affinity in certain applications.

    4-(4-Bromophenyl)-1,3-thiazole-2-carbaldehyde: The bromine atom is positioned differently, which can affect the compound’s reactivity and interactions with biological targets.

Uniqueness: 4-(3-Bromophenyl)-1,3-thiazole-2-carbaldehyde is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positioning allows for selective modifications and interactions that are not possible with other similar compounds.

Properties

IUPAC Name

4-(3-bromophenyl)-1,3-thiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS/c11-8-3-1-2-7(4-8)9-6-14-10(5-13)12-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSDNZQBVXEJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101268472
Record name 4-(3-Bromophenyl)-2-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383142-65-2
Record name 4-(3-Bromophenyl)-2-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383142-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromophenyl)-2-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.